N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H22N2O6S2 and its molecular weight is 486.56. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Potency and Selectivity
- PNMT Inhibition: Some tetrahydroisoquinolines, including derivatives of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl), exhibit high phenylethanolamine N-methyltransferase (PNMT) inhibitory potency. This indicates their potential application in modulating PNMT activity, which is significant in various neurological and physiological processes (Grunewald, Romero, & Criscione, 2005).
Synthesis and Catalysis
- Synthesis Catalysis: The compound and its derivatives can be prepared efficiently using catalysts like Preyssler heteropolyacid, which are important for the production of various pharmaceuticals and complex molecules (Romanelli, Ruiz, Autino, & Giaccio, 2010).
Molecular Binding and Interaction
- Molecular Modeling Studies: These compounds exhibit unique interactions with enzymes like PNMT. Molecular modeling studies provide insights into their binding and inhibition mechanisms, which are crucial for drug design and development (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Enzyme Inhibition
- Enzyme Inhibitory Activity: Sulfonamides with benzodioxane and acetamide moieties, similar in structure to the compound , have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential therapeutic applications in treating diseases where these enzymes are implicated (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).
Radical Cyclization
- Radical Cyclization: The compound and its analogs can undergo radical cyclization to form stable polycyclic imines. This reaction is significant in synthetic chemistry for the creation of complex molecular structures (Zhang, Hay, Geib, & Curran, 2013).
Microbial Degradation
- Environmental Impact: Studies on microbial degradation of sulfonamide antibiotics, closely related to the compound , show novel pathways of environmental degradation, which is crucial for understanding the environmental impact of such compounds (Ricken et al., 2013).
Synthesis Techniques
- Synthesis Advancements: Advanced synthesis techniques, such as Pummerer-type cyclization, have been used to synthesize derivatives of tetrahydroisoquinoline, highlighting the compound's relevance in synthetic organic chemistry (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Pharmacological Evaluation
- Pharmacological Potential: Sulfonamides based on 1,4-benzodioxane, structurally related to the compound, have been synthesized and evaluated, showing activities against various enzymes. This suggests potential pharmaceutical applications (Irshad, 2018).
Molecular Docking Studies
- Computational Analysis: Molecular docking studies of similar sulfonamides offer insights into their interaction with target enzymes, aiding in the design of new drugs (Irshad et al., 2019).
Mechanism of Action
Target of Action
The compound, also known as N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
The compound’s interaction with its targets involves the inhibition of the aforementioned enzymes. This inhibition disrupts the normal physiological processes regulated by these enzymes, leading to the therapeutic effects observed .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid and pH balance, while the inhibition of dihydropteroate synthetase can interfere with folate synthesis . These disruptions can lead to a variety of downstream effects, depending on the specific physiological context.
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its inhibition of carbonic anhydrase and dihydropteroate synthetase. This can lead to a decrease in intraocular pressure (useful in treating glaucoma), diuresis, and antibacterial effects, among others .
Biochemical Analysis
Biochemical Properties
The benzodioxane group in the compound is identified as having anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties .
Cellular Effects
Sulfonamides are known to have broad-spectrum antimicrobial properties, and they can influence cell function by inhibiting certain enzymes .
Molecular Mechanism
Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria .
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c26-32(27,21-8-9-22-23(15-21)31-13-12-30-22)24-19-7-6-17-10-11-25(16-18(17)14-19)33(28,29)20-4-2-1-3-5-20/h1-9,14-15,24H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKIAPUICZRGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.